Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate

Aldose reductase Diabetic complications Enzyme inhibition

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate is a synthetic methyl ester belonging to the N-(phenylsulfonyl)-N-phenylglycine family, a class of compounds originally developed as aldose reductase inhibitors (ARIs). Its structure couples a phenylsulfonyl-protected nitrogen to a 3-methoxyphenyl ring and a glycinate methyl ester side chain, yielding a molecular weight of 335.37 g/mol (C16H17NO5S).

Molecular Formula C16H17NO5S
Molecular Weight 335.37
CAS No. 363572-40-1
Cat. No. B2574015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate
CAS363572-40-1
Molecular FormulaC16H17NO5S
Molecular Weight335.37
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H17NO5S/c1-21-14-8-6-7-13(11-14)17(12-16(18)22-2)23(19,20)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3
InChIKeyRPRMQNSGOFPCIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate (CAS 363572-40-1): Baseline Identity and Structural Context


Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate is a synthetic methyl ester belonging to the N-(phenylsulfonyl)-N-phenylglycine family, a class of compounds originally developed as aldose reductase inhibitors (ARIs) [1]. Its structure couples a phenylsulfonyl-protected nitrogen to a 3-methoxyphenyl ring and a glycinate methyl ester side chain, yielding a molecular weight of 335.37 g/mol (C16H17NO5S) . The compound is routinely supplied as a research chemical with a minimum purity of 95% [REFS-2, REFS-3].

Why Generic Substitution Fails for Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate


Simply interchanging this compound with any N-(phenylsulfonyl)glycine derivative ignores the profound impact of N‑phenyl ring substitution on target engagement. In the seminal aldose reductase study, the 4‑methoxy N‑phenyl analog (5c) exhibited an IC50 of 0.38 µM, whereas the unsubstituted N‑phenyl derivative (5a) was essentially inactive (IC50 960 µM) [1]. The 3‑methoxy regioisomer is expected to show a similarly steep gain in potency, while altering the substituent position, replacing the methoxy group, or omitting the ester moiety would yield markedly different biological and physicochemical profiles. Therefore, casual replacement with a close analog risks loss of the desired inhibitory activity, invalidating comparative studies and procurement specifications.

Quantitative Differentiation Evidence for Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate


Aldose Reductase Inhibitory Potency: 3‑Methoxy Substitution vs. Unsubstituted N‑Phenyl Analog

In the rat lens aldose reductase assay, the structurally analogous 4‑methoxy N‑phenyl derivative (compound 5c) displayed an IC50 of 0.38 µM (95% CI: 0.10–1.4 µM), a ~2,526‑fold improvement over the unsubstituted N‑phenyl derivative (5a, IC50 960 µM) [1]. Given the established structure–activity relationships in this series, the 3‑methoxy regioisomer is expected to achieve a similar order‑of‑magnitude potency gain, placing it among the sub‑micromolar inhibitors of aldose reductase [1].

Aldose reductase Diabetic complications Enzyme inhibition

Methyl Ester vs. Free Acid: Implications for Membrane Permeability

The methyl ester form of N‑(3‑methoxyphenyl)‑N‑(phenylsulfonyl)glycine is expected to exhibit increased lipophilicity relative to the free carboxylic acid (CAS 425627‑03‑8), a property that typically enhances passive membrane diffusion [1]. While direct logP measurements are unavailable, the general principle of ester prodrugs improving cellular uptake is well documented for sulfonamide‑based amino acids [1]. The ester can be hydrolyzed intracellularly to release the active acid, providing a potential advantage for cell‑based assays.

Prodrug design Membrane permeability Bioavailability

Storage and Stability: Cold‑Chain Requirement vs. Ambient‑Stable Analogs

Supplier specifications indicate that Methyl N‑(3‑methoxyphenyl)‑N‑(phenylsulfonyl)glycinate must be stored sealed in a dry environment at 2–8 °C . In contrast, the free acid analog (CAS 425627‑03‑8) is typically stored at ambient temperature in a cool, dry place . This cold‑chain requirement reflects a lower inherent thermal stability of the ester, which procurement planning must accommodate.

Storage conditions Chemical stability Procurement logistics

Application Scenarios for Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate


Aldose Reductase Inhibitor Screening in Diabetic Cataract Models

The potent inhibitory activity against aldose reductase, inferred from the 4‑methoxy analog (IC50 0.38 µM) [1], supports the use of the 3‑methoxy methyl ester in primary enzyme inhibition assays and secondary cell‑based models of sorbitol accumulation. The ester form may facilitate intracellular delivery, enabling studies in lens epithelial cell lines exposed to high glucose.

Prodrug Development and Pharmacokinetic Profiling

The methyl ester serves as a prodrug candidate for the active free acid. Its enhanced lipophilicity (class‑level inference [2]) makes it suitable for permeability assessment across Caco‑2 monolayers or parallel artificial membrane permeability assays (PAMPA), guiding the optimization of oral bioavailability for sulfonamide‑based ARIs.

Structure–Activity Relationship (SAR) Libraries

As a 3‑methoxy regioisomer, this compound fills a specific position in SAR matrices exploring substituent effects on aldose reductase inhibition. Its direct comparison with the 4‑methoxy (IC50 0.38 µM) and unsubstituted (IC50 960 µM) analogs [1] enables quantitative mapping of electronic and steric contributions to target engagement.

Cold‑Chain‑Dependent Experimental Workflows

Laboratories designing high‑throughput screens or long‑term stability studies must implement 2–8 °C storage protocols . This cold‑chain requirement differentiates procurement logistics from ambient‑stable analogs, making it essential to plan ordering, shipping, and aliquoting accordingly.

Quote Request

Request a Quote for Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.